molecular formula C19H22O4 B5209257 4-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde

4-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde

Cat. No.: B5209257
M. Wt: 314.4 g/mol
InChI Key: LXKKJECZOUEKDL-UHFFFAOYSA-N
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Description

4-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde typically involves multiple steps. One common method starts with the reaction of 2-methoxy-4-methylphenol with 1,4-dibromobutane to form 4-(2-methoxy-4-methylphenoxy)butane. This intermediate is then reacted with 4-hydroxybenzaldehyde under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, pressures, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: 4-[4-(2-methoxy-4-methylphenoxy)butoxy]benzoic acid.

    Reduction: 4-[4-(2-methoxy-4-methylphenoxy)butoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The aromatic rings may also participate in π-π interactions with other aromatic systems, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methoxyphenoxy)benzaldehyde: Similar structure but lacks the butoxy linker.

    4-(2-methoxy-4-methylphenoxy)benzaldehyde: Similar structure but lacks the butoxy linker and has a different substitution pattern on the aromatic ring.

Uniqueness

4-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde is unique due to the presence of both methoxy and methyl groups on the aromatic ring, as well as the butoxy linker

Properties

IUPAC Name

4-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O4/c1-15-5-10-18(19(13-15)21-2)23-12-4-3-11-22-17-8-6-16(14-20)7-9-17/h5-10,13-14H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKKJECZOUEKDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCOC2=CC=C(C=C2)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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